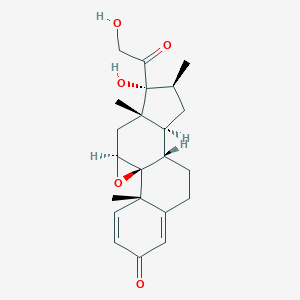
Cefamandole sodique
Vue d'ensemble
Description
Le céfamandole sodique est un antibiotique céphalosporine de deuxième génération à large spectre. Il est principalement utilisé pour traiter diverses infections causées par des souches bactériennes sensibles, y compris les infections des voies respiratoires inférieures, les infections urinaires, les infections cutanées et les infections osseuses et articulaires . La forme cliniquement utilisée du céfamandole est l'ester formique du céfamandole nafate, qui est administré par voie parentérale .
Applications De Recherche Scientifique
Cefamandole sodium has a wide range of scientific research applications:
Chemistry: It is used as a model compound for studying cephalosporin antibiotics and their chemical properties.
Biology: It is used in microbiological studies to understand bacterial resistance mechanisms.
Medicine: It is used in clinical research to develop new antibiotics and study their efficacy against resistant bacterial strains.
Industry: It is used in the pharmaceutical industry for the production of cephalosporin antibiotics
Mécanisme D'action
Target of Action
Cefamandole sodium, like all beta-lactam antibiotics, primarily targets the penicillin-binding proteins (PBPs) located inside the bacterial cell wall . These proteins play a crucial role in the synthesis of the bacterial cell wall, a critical component for bacterial survival.
Mode of Action
Cefamandole sodium interacts with its targets, the PBPs, by binding to them . This binding inhibits the third and last stage of bacterial cell wall synthesis . The disruption in the synthesis of the peptidoglycan layer of the bacterial cell walls leads to a weakened cell wall, causing the bacteria to lyse or break down .
Biochemical Pathways
The primary biochemical pathway affected by cefamandole sodium is the bacterial cell wall synthesis pathway. By inhibiting the PBPs, cefamandole sodium disrupts the cross-linking of the peptidoglycan layer in the bacterial cell wall. This disruption prevents the bacteria from maintaining a robust cell wall, which is necessary for their survival and proliferation .
Pharmacokinetics
Cefamandole sodium exhibits pharmacokinetic properties similar to those of other cephalosporin antibiotics. It is administered parenterally, and its prodrug form, cefamandole nafate, is a broad-spectrum antibiotic . The drug’s absorption, distribution, metabolism, and excretion (ADME) properties have been studied in both adults and children, with blood levels and urinary excretion found to be similar across these groups .
Result of Action
The primary result of cefamandole sodium’s action is the bactericidal effect, resulting from the inhibition of cell-wall synthesis. This effect leads to the lysis of the bacterial cell due to osmotic instability . Cefamandole sodium has in vitro activity against a wide range of gram-positive and gram-negative organisms .
Action Environment
The action, efficacy, and stability of cefamandole sodium can be influenced by various environmental factors. For instance, the presence of other substances in the body can impact the drug’s effectiveness. As cefamandole sodium is broken down in the body, it releases free N-methylthiotetrazole, which can cause hypoprothrombinemia
Analyse Biochimique
Biochemical Properties
Cefamandole Sodium interacts with specific penicillin-binding proteins (PBPs) located inside the bacterial cell wall . These interactions inhibit the third and last stage of bacterial cell wall synthesis, which is crucial for the survival and growth of bacteria .
Cellular Effects
Cefamandole Sodium affects various types of cells, particularly bacterial cells. By inhibiting cell wall synthesis, it disrupts the structural integrity of the bacterial cell, leading to cell death . This impacts bacterial cellular processes, including cell division and growth .
Molecular Mechanism
The molecular mechanism of action of Cefamandole Sodium involves binding to PBPs inside the bacterial cell wall . This binding inhibits the synthesis of the bacterial cell wall, leading to cell lysis and death .
Temporal Effects in Laboratory Settings
It is known that Cefamandole Sodium is a broad-spectrum antibiotic, indicating its effects are sustained against a wide range of bacteria .
Metabolic Pathways
Cefamandole Sodium is involved in the metabolic pathways related to bacterial cell wall synthesis . It interacts with PBPs, which are enzymes involved in the final stages of constructing the bacterial cell wall .
Transport and Distribution
Given its mechanism of action, it is likely to be transported to sites where bacterial cell wall synthesis occurs .
Subcellular Localization
Cefamandole Sodium targets the bacterial cell wall, suggesting its subcellular localization is at the site of cell wall synthesis
Méthodes De Préparation
Voies Synthétiques et Conditions de Réaction : La préparation du céfamandole sodique implique plusieurs étapes clés :
Matières Premières : La synthèse commence par l'acide 7-amino-céphalosporanique et le 5-mercapto-1-méthyltétrazole.
Catalyseur : Un complexe de trifluorure de bore et d'acétonitrile est utilisé comme catalyseur.
Conditions de Réaction : Le mélange est chauffé et agité, puis refroidi et traité pour obtenir un composé intermédiaire.
Réaction de Reflux : L'intermédiaire subit une réaction de reflux à chaud avec un agent de silanisation jusqu'à ce que la solution soit claire.
Chloroformylation : De la N,N-diméthylaniline est ajoutée sous protection de gaz inerte, suivie de l'addition goutte à goutte de chlorure de (D)-(-)-O-formylmandéloyl pour la chloroformylation.
Hydrolyse : De l'eau est ajoutée pour l'hydrolyse et le pH est ajusté à 5,0-7,5 à l'aide d'une solution de bicarbonate de sodium ou de carbonate de sodium.
Séparation et Cristallisation : La phase organique est séparée et de l'acétate d'éthyle est ajouté à la phase aqueuse. Le pH est ajusté à 0,5-1,5 pour obtenir une solution de céfamandole, qui est ensuite décolorée et déshydratée.
Méthodes de Production Industrielle : La production industrielle du céfamandole sodique suit des étapes similaires, mais à plus grande échelle, avec des optimisations pour améliorer le rendement, réduire les impuretés et améliorer la récupération et la réutilisation des solvants .
Analyse Des Réactions Chimiques
Types de Réactions : Le céfamandole sodique subit diverses réactions chimiques, notamment :
Oxydation : Il peut être oxydé dans des conditions spécifiques pour former différents dérivés.
Réduction : Les réactions de réduction peuvent modifier ses groupes fonctionnels.
Substitution : Des réactions de substitution peuvent se produire à différentes positions sur la molécule, conduisant à différents dérivés.
Réactifs et Conditions Communs :
Oxydation : Les agents oxydants courants comprennent le peroxyde d'hydrogène et le permanganate de potassium.
Réduction : Des agents réducteurs tels que le borohydrure de sodium et l'hydrure de lithium et d'aluminium sont utilisés.
Substitution : Des réactifs comme les halogènes, les acides et les bases sont couramment utilisés pour les réactions de substitution.
Produits Principaux : Les produits principaux formés à partir de ces réactions comprennent divers dérivés du céfamandole avec des groupes fonctionnels modifiés, améliorant ses propriétés antibactériennes .
4. Applications de la Recherche Scientifique
Le céfamandole sodique a une large gamme d'applications de recherche scientifique :
Chimie : Il est utilisé comme composé modèle pour l'étude des antibiotiques céphalosporines et de leurs propriétés chimiques.
Biologie : Il est utilisé dans les études microbiologiques pour comprendre les mécanismes de résistance bactérienne.
Médecine : Il est utilisé dans la recherche clinique pour développer de nouveaux antibiotiques et étudier leur efficacité contre les souches bactériennes résistantes.
Industrie : Il est utilisé dans l'industrie pharmaceutique pour la production d'antibiotiques céphalosporines
5. Mécanisme d'Action
Le céfamandole sodique exerce ses effets antibactériens en se liant à des protéines de liaison à la pénicilline spécifiques situées à l'intérieur de la paroi cellulaire bactérienne. Cette liaison inhibe la troisième et dernière étape de la synthèse de la paroi cellulaire bactérienne, conduisant à la lyse et à la mort cellulaire. Le composé perturbe la synthèse de la couche de peptidoglycane des parois cellulaires bactériennes, qui est essentielle à la survie bactérienne .
Composés Similaires :
- Céphalotine
- Céphaloridine
- Céfazoline
Comparaison : Le céfamandole sodique est unique parmi les céphalosporines en raison de sa forte puissance contre les bactéries Gram négatives et de sa capacité à inhiber les Enterobacter et les souches d'indol-positif Proteus, qui sont traditionnellement résistantes aux céphalosporines. Comparé à la céphalotine, la céphaloridine et la céfazoline, le céfamandole sodique a un spectre d'activité plus large et est plus efficace contre les souches bactériennes résistantes .
Comparaison Avec Des Composés Similaires
- Cephalothin
- Cephaloridine
- Cefazolin
Comparison: Cefamandole sodium is unique among cephalosporins due to its high potency against gram-negative bacteria and its ability to inhibit Enterobacter and strains of indole-positive Proteus, which are traditionally resistant to cephalosporins. Compared to cephalothin, cephaloridine, and cefazolin, cefamandole sodium has a broader spectrum of activity and is more effective against resistant bacterial strains .
Propriétés
| Like all beta-lactam antibiotics, cefamandole binds to specific penicillin-binding proteins (PBPs) located inside the bacterial cell wall, causing the inhibition of the third and last stage of bacterial cell wall synthesis. Cell lysis is then mediated by bacterial cell wall autolytic enzymes such as autolysins; it is possible that cefamandole interferes with an autolysin inhibitor. | |
Numéro CAS |
30034-03-8 |
Formule moléculaire |
C18H18N6NaO5S2 |
Poids moléculaire |
485.5 g/mol |
Nom IUPAC |
sodium;(6R,7R)-7-[[(2R)-2-hydroxy-2-phenylacetyl]amino]-3-[(1-methyltetrazol-5-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate |
InChI |
InChI=1S/C18H18N6O5S2.Na/c1-23-18(20-21-22-23)31-8-10-7-30-16-11(15(27)24(16)12(10)17(28)29)19-14(26)13(25)9-5-3-2-4-6-9;/h2-6,11,13,16,25H,7-8H2,1H3,(H,19,26)(H,28,29);/t11-,13-,16-;/m1./s1 |
Clé InChI |
SZKYIAIRBIWMNE-CFOLLTDRSA-N |
SMILES |
CN1C(=NN=N1)SCC2=C(N3C(C(C3=O)NC(=O)C(C4=CC=CC=C4)O)SC2)C(=O)[O-].[Na+] |
SMILES isomérique |
CN1C(=NN=N1)SCC2=C(N3[C@@H]([C@@H](C3=O)NC(=O)[C@@H](C4=CC=CC=C4)O)SC2)C(=O)O.[Na] |
SMILES canonique |
CN1C(=NN=N1)SCC2=C(N3C(C(C3=O)NC(=O)C(C4=CC=CC=C4)O)SC2)C(=O)O.[Na] |
Apparence |
White to Pale Yellow Solid |
melting_point |
182-184 |
| 30034-03-8 | |
Description physique |
Solid |
Pictogrammes |
Irritant; Health Hazard |
Pureté |
> 95% |
Quantité |
Milligrams-Grams |
Solubilité |
5.81e-01 g/L |
Synonymes |
(6R,7R)-7-[[(2R)-2-Hydroxy-2-phenylacetyl]amino]-3-[[(1-methyl-1H-tetrazol-5-yl)thio]methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic Acid Sodium Salt; Sodium Cefamandole; |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


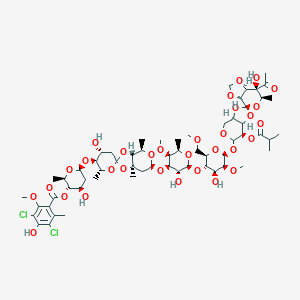

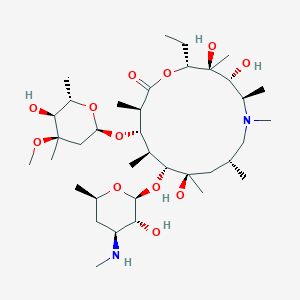

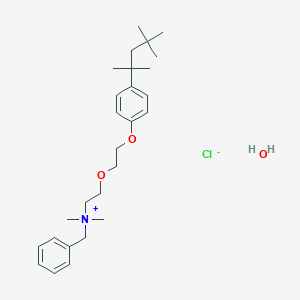
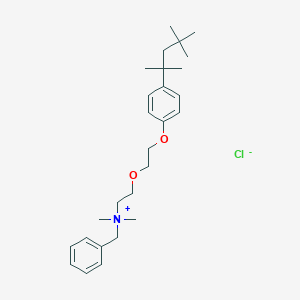
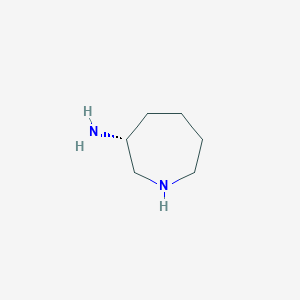
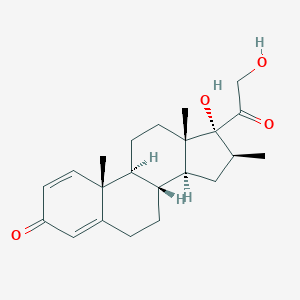
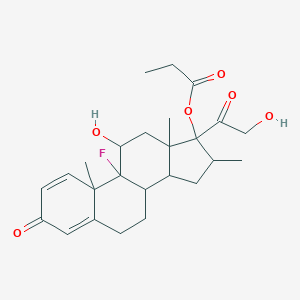
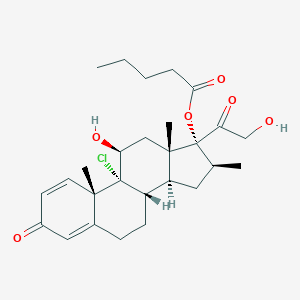
![beta-bisabolol,(1S)-1-[(1S)-1,5-dimethyl-4-hexenyl]-4-methyl-3-cyclohexen-1-ol,beta-bisabolol](/img/structure/B193710.png)
